2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide
Overview
Description
2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a hydroxy group, an iodine atom, and a pyridinylmethylideneamino group attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-5-iodobenzamide and pyridine-4-carbaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxy-5-iodobenzamide and pyridine-4-carbaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The iodine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide.
Reduction: Formation of 2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylamino]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide involves its interaction with specific molecular targets. The imine linkage and hydroxy group allow it to form hydrogen bonds and coordinate with metal ions, potentially inhibiting enzyme activity or modulating receptor function. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-iodobenzamide: Lacks the pyridinylmethylideneamino group, making it less versatile in chemical reactions.
2-hydroxy-5-iodopyridine: Contains a pyridine ring but lacks the benzamide core, resulting in different chemical properties.
N-[(E)-pyridin-4-ylmethylideneamino]benzamide:
Uniqueness
2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide stands out due to its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of the hydroxy, iodine, and pyridinylmethylideneamino groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-hydroxy-5-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O2/c14-10-1-2-12(18)11(7-10)13(19)17-16-8-9-3-5-15-6-4-9/h1-8,18H,(H,17,19)/b16-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSVPLBVXGMLGK-LZYBPNLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)NN=CC2=CC=NC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1I)C(=O)N/N=C/C2=CC=NC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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